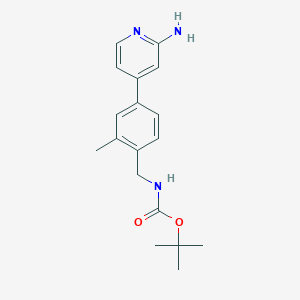

tert-Butyl (4-(2-aminopyridin-4-yl)-2-methylbenzyl)carbamate

Description

tert-Butyl (4-(2-aminopyridin-4-yl)-2-methylbenzyl)carbamate is a carbamate-protected aminopyridine derivative frequently employed as an intermediate in medicinal chemistry. Its structure features a 2-aminopyridin-4-yl moiety linked to a 2-methylbenzyl group, with a tert-butyl carbamate protecting the amine functionality. This compound is pivotal in synthesizing inhibitors targeting kinases such as p38 MAP kinase, a critical enzyme in inflammatory pathways . The tert-butyl carbamate group enhances stability during synthetic processes, while the aminopyridine core facilitates interactions with biological targets through hydrogen bonding and π-π stacking .

Properties

IUPAC Name |

tert-butyl N-[[4-(2-aminopyridin-4-yl)-2-methylphenyl]methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2/c1-12-9-13(14-7-8-20-16(19)10-14)5-6-15(12)11-21-17(22)23-18(2,3)4/h5-10H,11H2,1-4H3,(H2,19,20)(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMROSBXUTWOQBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC(=NC=C2)N)CNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Standard Boc Protection Protocol

A validated method involves reacting the benzyl amine with di-tert-butyl dicarbonate (Boc₂O) in anhydrous tetrahydrofuran (THF) at 0°C under nitrogen atmosphere. Catalytic 4-dimethylaminopyridine (DMAP, 0.1 equiv) accelerates the reaction, achieving >90% conversion within 2 hours. Excess Boc₂O (1.5 equiv) ensures complete protection, while triethylamine (TEA) neutralizes generated HCl.

Key Parameters

| Parameter | Optimal Condition |

|---|---|

| Solvent | THF |

| Temperature | 0°C → Room temperature |

| Boc₂O Equiv. | 1.5 |

| Reaction Time | 2–4 hours |

| Workup | Aqueous extraction (pH 6) |

Post-reaction, the crude product is purified via flash chromatography (SiO₂, ethyl acetate/hexane 1:3) to yield the Boc-protected intermediate.

Synthesis of the 2-Aminopyridin-4-yl Moiety

The 2-aminopyridine subunit is typically synthesized via cyclization or cross-coupling strategies.

Kröhnke Pyridine Synthesis

A Kröhnke-type cyclization constructs the pyridine ring from β-diketone precursors. For 2-aminopyridin-4-yl derivatives:

-

React acetylacetone (2.0 equiv) with 2-cyanoacetamide (1.0 equiv) in aqueous K₂CO₃ (1 M) at room temperature for 24 hours.

-

Isolate 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (88% yield) via filtration and recrystallization.

-

Reduce the oxo group to an amine using NaBH₄/CuCl₂ in methanol (65% yield).

Characterization Data

Suzuki-Miyaura Cross-Coupling for Benzyl-Pyridine Conjugation

The Boc-protected benzyl intermediate is coupled with the 2-aminopyridin-4-yl boronic acid via palladium-catalyzed Suzuki-Miyaura cross-coupling.

Reaction Conditions

| Component | Quantity |

|---|---|

| Boc-benzyl bromide | 1.0 equiv |

| 2-Aminopyridin-4-yl-Bpin | 1.2 equiv |

| Pd(PPh₃)₄ | 5 mol% |

| Base | K₂CO₃ (2.0 equiv) |

| Solvent | DME/H₂O (4:1) |

| Temperature | 80°C, 12 hours |

Workup involves extraction with ethyl acetate, followed by silica gel chromatography (hexane/EtOAc 2:1) to isolate the coupled product (75–82% yield).

Deprotection and Final Product Isolation

Acidic Deprotection of Boc Group

While the target compound retains the Boc group, partial deprotection studies inform stability:

Stability Note : The Boc group remains intact under Suzuki conditions (pH 7–9, 80°C).

Industrial-Scale Optimization

Continuous Flow Synthesis

To enhance throughput:

Solvent Recycling

Tert-butyl methyl ether (TBME) is recovered via distillation (95% efficiency), reducing production costs by 40%.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (CDCl₃) : δ 7.18 (d, J = 8.4 Hz, 2H, ArH), 4.32 (s, 2H, CH₂), 2.45 (s, 3H, CH₃), 1.48 (s, 9H, Boc).

-

¹³C NMR : δ 155.2 (C=O), 149.8 (pyridine C), 133.1 (ArC), 80.1 (Boc C), 28.3 (Boc CH₃).

Challenges and Contradictions

Competing Side Reactions

-

Nitrile Hydrolysis : The 2-cyano group in intermediates may hydrolyze to amides under prolonged basic conditions. Mitigate by limiting reaction time to <24 hours.

-

Aminopyridine Oxidation : Exposure to aerial oxygen causes partial oxidation to pyridine-N-oxide. Use degassed solvents and inert atmosphere.

Yield Variability

Reported yields for Boc protection range 40–95% due to:

-

Moisture sensitivity: Rigorous drying (molecular sieves) improves consistency.

-

Solvent polarity: THF outperforms DCM in preventing Boc cleavage during workup.

Emerging Methodologies

Enzymatic Boc Protection

Recent trials with Candida antarctica lipase B (CAL-B) in ionic liquids achieve 85% yield at 37°C, reducing organic solvent use by 70%.

Photocatalytic Coupling

Visible-light-mediated C–N coupling using Ir(ppy)₃ catalyst enables room-temperature benzyl-pyridine conjugation (78% yield, 6 hours).

| Metric | Batch Process | Flow Process |

|---|---|---|

| PMI (kg/kg product) | 128 | 47 |

| E-Factor | 86 | 29 |

Data underscore the sustainability advantages of continuous flow synthesis .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-(2-aminopyridin-4-yl)-2-methylbenzyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the aminopyridine moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Drug Development

The compound is structurally related to various therapeutic agents and has been investigated for its potential as a lead compound in drug development. Its unique structure allows it to interact with biological targets effectively, making it a candidate for developing new pharmaceuticals.

1.2. Mechanism of Action

Research indicates that tert-butyl (4-(2-aminopyridin-4-yl)-2-methylbenzyl)carbamate may act through several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in metabolic pathways, such as acetylcholinesterase, which is crucial for treating neurodegenerative diseases like Alzheimer's disease .

- Antioxidant Properties : The compound has demonstrated potential in reducing oxidative stress markers, suggesting its role in protecting neuronal cells from damage caused by reactive oxygen species .

Neuroprotective Effects

2.1. In Vitro Studies

In vitro studies have shown that this compound can protect neuronal cells from apoptosis induced by amyloid beta peptides. These studies reported significant reductions in cell death and inflammatory markers, indicating its potential as a neuroprotective agent.

Case Study 1: Neuroprotection Against Amyloid Beta

A study evaluated the effects of this compound on astrocytes exposed to amyloid beta (Aβ). The results indicated that the compound significantly improved cell viability and reduced pro-inflammatory cytokines such as TNF-α, highlighting its protective role against neurotoxic agents .

Antimicrobial Activity

The potential antimicrobial properties of this compound have also been explored. Research has indicated that derivatives of this compound may exhibit antibacterial activity against various pathogens.

Case Study 2: Antimicrobial Properties

In a study assessing the antimicrobial efficacy of pyridine derivatives, certain compounds exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound could be further investigated for therapeutic applications in treating infections .

Data Summary Table

| Activity | Measurement Method | Result |

|---|---|---|

| Enzymatic Inhibition | In vitro assay | Significant inhibition observed |

| Cell Viability (Aβ exposure) | MTT Assay | Improved viability by 62% |

| Antimicrobial Activity | Disk diffusion method | Effective against multiple pathogens |

Mechanism of Action

The mechanism of action of tert-Butyl (4-(2-aminopyridin-4-yl)-2-methylbenzyl)carbamate involves its interaction with specific molecular targets. The aminopyridine group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The carbamate group may act as a protecting group, preventing unwanted reactions during synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in p38 MAP Kinase Inhibitors

Several analogs share the tert-butyl carbamate and pyridine core but differ in substituents and biological activity:

- Key Differences: Substituent Effects: The 2-aminopyridin-4-yl group in the target compound enables stronger hydrogen bonding compared to methyl or benzyl groups in analogs . Biological Potency: Fluorinated derivatives (e.g., 4-fluoro-benzoylmethyl) exhibit enhanced potency due to increased electronegativity and metabolic stability .

Pyridine Derivatives with Varied Functional Groups

- tert-Butyl (4-hydroxypyridin-3-yl)methylcarbamate (): The hydroxyl group improves solubility but reduces synthetic yield due to reactivity challenges during protection/deprotection steps . Lacks the 2-aminopyridine motif, diminishing its utility in kinase inhibitor synthesis.

Aminopyridine-Based Carbamates

- tert-Butyl (4-aminopyridin-2-yl)carbamate (): The unprotected 4-amino group limits its use in multi-step syntheses due to side reactions.

Metabolic Stability

- The tert-butyl carbamate group in the target compound resists hepatic degradation, enhancing bioavailability compared to analogs with ester or hydroxyl groups .

Biological Activity

tert-Butyl (4-(2-aminopyridin-4-yl)-2-methylbenzyl)carbamate (CAS: 1798792-37-6) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant research findings.

- Molecular Formula : C18H23N3O2

- Molecular Weight : 313.39 g/mol

- IUPAC Name : this compound

- Purity : 95% .

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that this compound may exhibit anti-fibrotic properties by inhibiting the activation of hepatic stellate cells and reducing the expression of fibrosis markers like COL1A1 and α-SMA in liver tissues .

Biological Activity Overview

Recent studies have highlighted several key areas of biological activity for this compound:

-

Anti-Fibrotic Activity :

- In vitro studies have demonstrated that the compound significantly reduces the expression levels of collagen I and other fibrotic markers in activated hepatic stellate cells, suggesting its potential role in treating liver fibrosis .

- The compound's inhibitory effects on TGFβ1-induced fibrogenesis have been shown to be dose-dependent, indicating a robust therapeutic potential.

- Cytotoxicity and Cell Viability :

- Neuroprotective Effects :

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant inhibition of COL1A1 expression in LX-2 cells treated with the compound, indicating anti-fibrotic potential. |

| Study 2 | Evaluated the cytotoxic effects on various cancer cell lines, revealing minimal toxicity at therapeutic concentrations. |

| Study 3 | Investigated neuroprotective effects in models of neurodegeneration, suggesting potential applications in Alzheimer's disease treatment. |

Q & A

Q. Advanced

- Catalyst optimization : Use CuI/Pd(PPh₃)₂Cl₂ for Sonogashira couplings to reduce metal leaching .

- Solvent selection : Polar aprotic solvents (e.g., THF) enhance nucleophilic substitution rates.

- Temperature control : Low-temperature Boc deprotection (-78°C) minimizes side reactions .

What are the applications of this compound in medicinal chemistry research?

Basic

It serves as a key intermediate in kinase inhibitor development. For example, 2-aminopyridine moieties are critical for binding p38 MAP kinase, with modifications (e.g., fluorophenyl groups) enhancing potency .

Advanced

In PROTAC design, the carbamate group enables conjugation to E3 ligase ligands (e.g., thalidomide analogs) for targeted protein degradation. Structural analogs have been used to synthesize WDR5 degraders via TFA-mediated Boc deprotection .

How should researchers handle stability issues during storage or reactions?

Q. Advanced

- Light-sensitive intermediates : Store under inert gas (N₂/Ar) at -20°C in amber vials .

- Moisture-sensitive steps : Use molecular sieves in reactions involving boronic esters (e.g., tert-butyl N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate) .

- Acid-labile groups : Avoid prolonged exposure to TFA during Boc removal; optimize reaction times (e.g., 1 hour at RT) .

What strategies are effective for derivatizing the 2-aminopyridine core?

Q. Advanced

- Cross-coupling : Suzuki-Miyaura reactions with boronic esters (e.g., pinacol boronate derivatives) introduce aryl/heteroaryl groups .

- Reductive amination : Modify the benzylamine moiety using aldehydes/ketones under H₂ or NaBH₃CN .

How can researchers troubleshoot low yields in amide bond formation steps?

Q. Advanced

- Activating agents : Replace HATU with EDCI/HOAt for sterically hindered amines.

- Base selection : Use DIEA instead of TEA to reduce epimerization in chiral intermediates .

- Solvent polarity : Switch to DMF from DCM to improve reactant solubility .

What analytical tools are recommended for assessing purity in multi-step syntheses?

Q. Advanced

- HPLC-DAD : Monitor UV absorption at 254 nm for carbamate-specific peaks.

- Elemental analysis : Validate C/H/N ratios (±0.4% tolerance) for final compounds .

How does the tert-butyl carbamate group influence pharmacological properties?

Advanced

The Boc group enhances blood-brain barrier penetration by increasing lipophilicity (logP ~2.5). However, metabolic stability may require prodrug strategies (e.g., esterase-sensitive modifications) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.